![molecular formula C22H25N3O4S B3307346 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 933003-97-5](/img/structure/B3307346.png)
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) activators and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide 41-2272 acts as an allosteric activator of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The activation of sGC by this compound 41-2272 leads to an increase in cGMP levels, which in turn activates protein kinase G (PKG) and other downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to exhibit a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. This molecule has also been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide 41-2272 in laboratory experiments is its specificity for sGC activation, which allows for the study of cGMP-mediated signaling pathways. However, one limitation of using this molecule is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide 41-2272. One area of interest is the development of novel sGC activators with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the role of this compound 41-2272 in the treatment of cardiovascular diseases, such as heart failure and myocardial infarction. Finally, the potential therapeutic applications of this molecule in other disease states, such as pulmonary hypertension and inflammatory disorders, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide 41-2272 has been extensively studied in the field of cardiovascular research due to its ability to activate sGC and increase the production of cyclic guanosine monophosphate (cGMP). This molecule has been shown to exhibit vasodilatory effects, reduce blood pressure, and improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-5-15-29-19-9-11-20(12-10-19)30(26,27)25-18-8-6-7-17(16-18)21-13-14-22(24-23-21)28-4-2/h6-14,16,25H,3-5,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPOUORQFAJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.